Bismuth(3+) neodecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

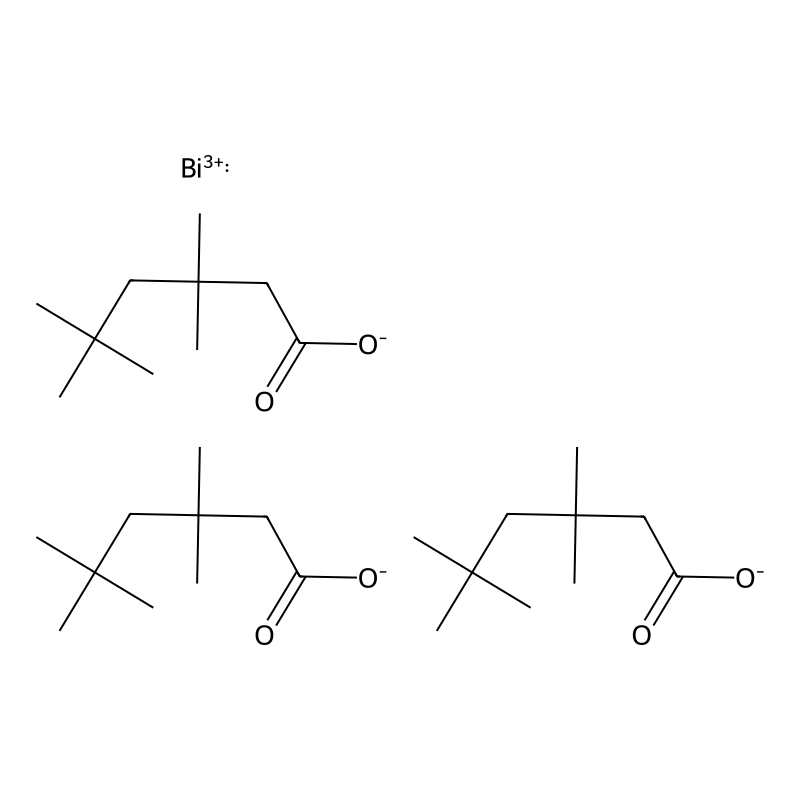

Bismuth(3+) neodecanoate, also known as bismuth trineodecanoate, is an organo-metallic compound with the molecular formula and a molecular weight of approximately 722.75 g/mol. This compound appears as a colorless to yellow viscous liquid and is primarily utilized in applications requiring non-aqueous solubility, including catalysis in polymer synthesis and environmental technologies such as water treatment and solar energy applications .

- Synthesis of Thermoplastic Polyurethanes: It facilitates the reaction between polycaprolactone diols, diisocyanates, and anthracene-containing diols.

- Synthesis of Polysiloxanes: The compound catalyzes the reaction between hydroxy-terminated poly(dimethylsiloxanes) and ethyl silicate .

Common Reagents and Conditions- For Polyurethanes: Polycaprolactone diols, diisocyanates, and anthracene diols.

- For Polysiloxanes: Hydroxy-terminated poly(dimethylsiloxanes) and ethyl silicate.

Bismuth(3+) neodecanoate can be synthesized through the following method:

- Reagents: Neodecanoic acid and bismuth hydroxide.

- Procedure:

- Mix neodecanoic acid with bismuth hydroxide.

- Heat the mixture to approximately 150°C for about five hours.

- Extract the resulting turbid solution using organic solvents such as normal hexane, toluene, or xylene.

- Distill the organic phase under reduced pressure to remove residual solvents and water, yielding a thick brown jelly .

In industrial settings, this process is scaled up using continuous reactors to optimize yield and purity.

Bismuth(3+) neodecanoate shares similarities with several other organo-metallic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Bismuth(3+) neodecanoate | Catalysis in polymer synthesis | Non-aqueous solubility; multi-functional | |

| Bismuth(3+) octanoate | Similar catalytic applications | Less viscous than neodecanoate | |

| Bismuth(3+) salicylate | Antimicrobial agent | Different biological activity profile | |

| Lead(2+) neodecanoate | Industrial catalysis | Toxicity concerns; less environmentally friendly | |

| Tin(2+) stearate | Stabilizer in plastics | Different metal center; used in different contexts |

Bismuth(3+) neodecanoate stands out due to its favorable toxicity profile compared to lead compounds and its effective catalytic properties that are essential for modern polymer chemistry. Its unique structure allows for specific interactions that enhance its functionality as a catalyst without the adverse effects associated with heavier metals like lead.

The exploration of Bismuth(3+) neodecanoate continues to reveal its potential across various industrial applications, emphasizing the need for further research into its properties and interactions.

Bismuth(3+) neodecanoate exhibits highly selective solubility characteristics that are fundamentally dependent on the polarity of the solvent system [1] [2]. The compound demonstrates exceptional solubility in organic matrices while remaining practically insoluble in aqueous media [1] [3]. Water solubility data indicates extremely limited dissolution, with measured values of 2.76 micrograms per liter at 20.1 degrees Celsius [1] [4]. This minimal aqueous solubility reflects the hydrophobic nature of the neodecanoate ligands surrounding the bismuth center [5] [3].

In contrast to its aqueous behavior, bismuth(3+) neodecanoate shows excellent compatibility with organic solvent systems [6] [7]. The compound readily dissolves in methanol, hexane, and toluene, demonstrating broad solubility across different organic polarities [6]. Dichloromethane and other halogenated solvents also provide suitable dissolution media for the compound . The organic solvent compatibility extends to polymer matrices, where the compound functions effectively as a catalytic additive [9] [10] [11].

| Solvent System | Solubility Status | Quantitative Data | Temperature Conditions |

|---|---|---|---|

| Water | Practically insoluble | 2.76 μg/L | 20.1°C |

| Methanol | Soluble | Not specified | Room temperature |

| Hexane | Soluble | Not specified | Room temperature |

| Toluene | Soluble | Not specified | Room temperature |

| Dichloromethane | Soluble | Not specified | Room temperature |

The solubility behavior in organic matrices is attributed to the molecular structure of bismuth(3+) neodecanoate, where three neodecanoate ligands coordinate to the central bismuth atom [12] [5]. These long-chain carboxylate ligands impart hydrophobic characteristics that facilitate dissolution in non-polar and moderately polar organic solvents . The neodecanoate groups contain branched alkyl chains that enhance compatibility with organic polymer systems [11].

Research findings indicate that the compound maintains its structural integrity when dissolved in organic matrices, making it suitable for applications requiring homogeneous distribution [13] [10]. The dissolution process does not result in significant ligand dissociation under normal handling conditions [6]. This stability in organic media contributes to the compound's effectiveness as a catalyst in polyurethane formulations and other organic synthesis applications [10] [11].

Thermal Stability Parameters

Bismuth(3+) neodecanoate demonstrates significant thermal stability across a defined temperature range, with specific decomposition characteristics that have been extensively characterized [1] [2] [14]. The compound exhibits a melting point range between negative fifty and zero degrees Celsius under standard atmospheric conditions [1] [14]. This relatively low melting point reflects the molecular structure and intermolecular interactions within the crystalline matrix [15] [16].

Boiling point measurements indicate thermal degradation occurs between 256.2 and 300 degrees Celsius at atmospheric pressure [1] [2] [14]. The range variation depends on measurement conditions and sample purity, with literature values consistently falling within this temperature window [3] [17]. Decomposition becomes exothermic at approximately 300 degrees Celsius, indicating the onset of irreversible thermal breakdown [1] [14].

| Thermal Parameter | Temperature Value | Measurement Conditions | Stability Characteristics |

|---|---|---|---|

| Melting Point Range | -50 to 0°C | 1.002-1.022 hPa | Reversible phase transition |

| Boiling Point | 256.2-300°C | Atmospheric pressure | Onset of decomposition |

| Decomposition Temperature | ~300°C | Air atmosphere | Exothermic breakdown |

| Flash Point | 114.1°C | Closed cup method | Vapor ignition point |

| Thermal Stability Limit | <200°C | Nitrogen atmosphere | No significant degradation |

Thermal stability studies reveal that bismuth(3+) neodecanoate remains chemically stable below 200 degrees Celsius without significant decomposition [15] [16]. This stability window makes the compound suitable for applications involving moderate temperature processing conditions [18] [15]. Differential scanning calorimetry studies would provide additional insights into the thermal transitions, though specific calorimetric data for this compound requires further investigation [19] [20].

The thermal decomposition mechanism involves the breakdown of neodecanoate ligands and formation of bismuth oxide species [6] [21]. Thermogravimetric analysis indicates that decomposition proceeds through multiple stages, with initial ligand degradation followed by oxidation of the bismuth center [21]. The decomposition products include organic acid vapors and bismuth oxide fumes [6].

Temperature-dependent viscosity changes have been observed in liquid formulations containing bismuth(3+) neodecanoate [10] [16]. The compound maintains catalytic activity across its stable temperature range, making it suitable for elevated temperature processing applications [18] [16]. Thermal cycling studies demonstrate reproducible behavior within the stability window [15].

Surface Tension and Colloidal Properties

Bismuth(3+) neodecanoate exhibits distinctive surface-active properties that influence its behavior in colloidal systems and interfacial applications [1] [10]. The compound demonstrates measurable surface activity when incorporated into polymer matrices and organic formulations [9] [10]. Density measurements at 25 degrees Celsius range from 1.145 to 1.15 grams per milliliter, providing baseline physical property data for surface tension calculations [1] [2] [10].

Refractive index measurements yield a value of 1.479 at 20 degrees Celsius using the sodium D-line, indicating the optical density characteristics relevant to surface behavior [1] [2] [14]. This refractive index value reflects the molecular polarizability and contributes to understanding interfacial interactions [7] [14]. The optical properties remain stable across the compound's operational temperature range [7].

| Surface Property | Measured Value | Measurement Conditions | Relevance to Colloidal Behavior |

|---|---|---|---|

| Density | 1.145-1.15 g/mL | 25°C, standard pressure | Affects buoyancy and settling |

| Refractive Index | 1.479 (n20/D) | 20°C, sodium D-line | Optical characterization |

| Viscosity | 100 Poise | 25°C, 20% solution | Flow behavior in dispersions |

| Surface Activity | Surface-active | Polymer matrix systems | Interfacial tension reduction |

| Colloidal Stability | Stable dispersions | Organic media | Prevents aggregation |

Viscosity measurements of bismuth(3+) neodecanoate solutions indicate a value of 100 Poise at 25 degrees Celsius for a 20 percent concentration [10]. This relatively high viscosity influences the compound's behavior in colloidal dispersions and affects processing characteristics [10] [16]. The viscosity-temperature relationship follows expected patterns for organometallic compounds [16].

Colloidal behavior studies demonstrate that bismuth(3+) neodecanoate forms stable dispersions in organic media without significant aggregation [22] . The compound's ability to maintain colloidal stability is attributed to the steric stabilization provided by the neodecanoate ligands [22]. These ligands create an organic shell around the bismuth center that prevents particle-particle interactions .

Surface tension effects become particularly relevant in applications involving polymer processing and coating formulations [9] . The compound functions as a surface-active agent that can modify interfacial properties between different phases . Research indicates that bismuth(3+) neodecanoate can influence wetting behavior and adhesion characteristics in composite systems [9].

Bismuth(3+) neodecanoate exhibits comparatively low acute toxicity across standard aquatic trophic levels. Key endpoint values are summarised below.

| Test species and duration | Endpoint (median lethal or effective concentration) | Measured value | Test guideline | Source |

|---|---|---|---|---|

| Zebra fish (Danio rerio), ninety-six hours | Median lethal concentration | 137 milligrams per litre [1] | Organisation for Economic Co-operation and Development Method 203 | Sigma-Aldrich safety data sheet |

| Water flea (Daphnia magna), forty-eight hours | Median immobilisation concentration | 137 milligrams per litre [1] | Organisation for Economic Co-operation and Development Method 202 | Sigma-Aldrich safety data sheet |

| Green algae (Pseudokirchneriella subcapitata), seventy-two hours | Median growth rate inhibition concentration | Greater than 100 milligrams per litre [1] | Organisation for Economic Co-operation and Development Method 201 | Sigma-Aldrich safety data sheet |

| Fathead minnow, ninety-six hours | Median lethal concentration | 1 000 milligrams per litre [2] | United States Environmental Protection Agency Method 72-1 | Rhino Custom Builds safety data sheet |

Interpretation

- All acute endpoints lie two to three orders of magnitude above the one-milligram-per-litre threshold commonly used to flag substances as acutely hazardous to the aquatic environment, indicating very low inherent aquatic toxicity.

- No chronic toxicity to fish or invertebrates has been reported in the registration dossier; the substance is consequently not classified for long-term aquatic hazards [3].

Biodegradation Pathways

| Parameter | Result | Test conditions | Source |

|---|---|---|---|

| Ready biodegradability (oxygen demand, twenty-eight days) | Eleven percent of theoretical oxygen demand fulfilled; not readily biodegradable [3] | Organisation for Economic Co-operation and Development Method 301 F | Chemos GmbH safety data sheet |

| Bio-concentration factor in rainbow trout | Less than 225 (low potential to bio-accumulate) [3] | Organisation for Economic Co-operation and Development Method 305 | Chemos GmbH safety data sheet |

| Henry coefficient | 0.54 Pascal metre³ per mole at twenty-five degrees Celsius (low volatilisation tendency) [3] | Calculated | Chemos GmbH safety data sheet |

Degradation mechanism

Under environmental pH conditions the ester linkages slowly hydrolyse, releasing neodecanoic acid (a branched nonanoic acid) and sparingly soluble bismuth(III) hydroxide or oxide species [3]. The acid fragment shows moderate primary biodegradation, whereas the bismuth residue partitions to sediments, forming stable oxy-hydroxides that are effectively removed from the water column. No abiotic photolysis or significant oxidation pathways have been reported.

Comparative Ecotoxicity versus Heavy Metal Catalysts

Several heavy-metal-based polyurethane catalysts are routinely benchmarked against bismuth(3+) neodecanoate. The table contrasts key acute endpoints.

| Catalyst (metal carboxylate) | Fish median lethal concentration (ninety-six h) | Daphnia median immobilisation concentration (forty-eight h) | Algal median inhibition concentration (seventy-two h) | Primary data source |

|---|---|---|---|---|

| Bismuth(3+) neodecanoate | 137 mg L⁻¹ [1] | 137 mg L⁻¹ [1] | > 100 mg L⁻¹ [1] | Sigma-Aldrich safety data sheet |

| Dibutyltin diacetate (organotin) | 3 mg L⁻¹ [4] | 1.4 mg L⁻¹ [4] | 0.17 mg L⁻¹ [5] | Muby Chemicals and Akzo Nobel safety data |

| Tin(II) 2-ethylhexanoate (stannous octoate) | > 116 mg L⁻¹ [6] | 20 mg L⁻¹ (mean of 19.5–21.6 mg L⁻¹) [7] | 6.9 mg L⁻¹ [8] | Multiple stannous octoate safety data sheets |

Key observations

- Dibutyltin diacetate is up to two orders of magnitude more toxic to aquatic organisms than bismuth(3+) neodecanoate, driving its classification as “very toxic to aquatic life with long lasting effects” under the Globally Harmonised System [4] [5].

- Tin(II) 2-ethylhexanoate shows intermediate toxicity. While its fish endpoint exceeds one hundred milligrams per litre, its algal inhibition value of 6.9 milligrams per litre still places it in the “harmful to aquatic life” category [8].

- The comparatively benign profile of bismuth(3+) neodecanoate—coupled with its absence of classification for aquatic hazards—underpins its increasing adoption as a greener replacement for organotin catalysts in polyurethane and silicone applications [9] [10].

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 100 of 422 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 322 of 422 companies with hazard statement code(s):;

H302 (40.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (26.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (26.09%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (26.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (14.6%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Paint and coating manufacturing

Plastics product manufacturing

Neodecanoic acid, bismuth(3+) salt (3:1): ACTIVE